1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Overview
Description
1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrimido[2,1-f]purine core with various substituents such as methyl, phenethyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimido[2,1-f]purine Core: The initial step involves the cyclization of appropriate precursors to form the pyrimido[2,1-f]purine core. This can be achieved through a condensation reaction between a pyrimidine derivative and a purine derivative under acidic or basic conditions.
Introduction of Substituents: The next step involves the introduction of the methyl, phenethyl, and propyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product. This can be achieved through heating under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product can be purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with fewer functional groups.
Scientific Research Applications
1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: The parent compound with various substituents.
This compound derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of substituents and its pyrimido[2,1-f]purine core
Properties
IUPAC Name |
1-methyl-9-(2-phenylethyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-3-11-25-18(26)16-17(22(2)20(25)27)21-19-23(12-7-13-24(16)19)14-10-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBJZYHLTVGQKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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